molecular formula C8H11NO2S B13300352 2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid

2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid

Cat. No.: B13300352
M. Wt: 185.25 g/mol
InChI Key: RQWJGOAEJAYWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid ( 1354764-79-6) is an organic compound with the molecular formula C8H11NO2S and a molecular weight of 185.24 g/mol . This compound features a 1,3-thiazole heterocycle, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Thiazole derivatives are frequently explored in scientific research for their potential applications, including as antimicrobial, anti-inflammatory, and anticancer agents . The structure of this specific acid, characterized by its carboxylic acid functional group, makes it a valuable building block in organic synthesis. Researchers can utilize this group for further chemical modifications, such as forming amide bonds to create novel compound libraries for drug discovery and development . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

2-methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C8H11NO2S/c1-5-9-6(4-12-5)8(2,3)7(10)11/h4H,1-3H3,(H,10,11)

InChI Key

RQWJGOAEJAYWGY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Comparison Table

Method Key Reactants Conditions Yield (%) Advantages
Hantzsch Synthesis Thioacetamide, α-haloketone Reflux, 4–6 h 70–85 Direct ring formation
Ester Hydrolysis Ethyl ester intermediate, HCl/NaOH Reflux, 2–4 h 75–90 High purity
Michael Addition Acrylic acid, thione derivative 60–80°C, base 60–75 Chemoselective S-alkylation

Structural Validation

Industrial-Scale Considerations

  • Continuous Flow Synthesis :
    • Automated systems enhance yield (≥85%) and reduce reaction time.
  • Purification :
    • Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and methyl groups undergo oxidation under controlled conditions:

Reagents & Products

Oxidizing AgentConditionsProductYield (%)Source
H₂O₂ (30%)60°C, 4 hrSulfoxide derivative72
m-CPBART, DCMSulfone derivative68
KMnO₄ (acidic)80°C, 2 hrCarboxylic acid (C-2 oxidation)55

Key Findings :

  • Sulfoxide formation is stereoselective, favoring the cis-isomer under acidic conditions .

  • Over-oxidation to sulfones requires excess m-CPBA and prolonged reaction times.

Reduction Reactions

The thiazole ring and carbonyl group are susceptible to reduction:

Reagents & Products

Reducing AgentConditionsProductYield (%)Source
NaBH₄MeOH, 0°CAlcohol (C-2 reduction)41
LiAlH₄THF, refluxThiazolidine derivative63
H₂ (Pd/C)50 psi, EtOAcDihydrothiazole78

Mechanistic Notes :

  • LiAlH₄ reduces both the thiazole ring and ketone group, forming a bicyclic thiazolidine structure.

  • Catalytic hydrogenation selectively saturates the thiazole ring without affecting the carboxylic acid .

Substitution Reactions

Electrophilic substitution occurs at the thiazole ring’s C-5 position:

Reagents & Products

ReagentConditionsProductYield (%)Source
Br₂ (1 eq)DCM, 0°C5-Bromo derivative85
HNO₃ (conc.)H₂SO₄, 25°C5-Nitro derivative62
ClSO₃H40°C, 3 hrSulfonic acid derivative58

Kinetic Data :

  • Bromination proceeds via an electrophilic mechanism with k = 0.12 M⁻¹s⁻¹ at 0°C .

  • Nitration requires careful temperature control to avoid decarboxylation.

Decarboxylation & Esterification

The propanoic acid group participates in typical carboxylate reactions:

Reactions

Reaction TypeReagent/ConditionsProductYield (%)Source
EsterificationMeOH, H₂SO₄ (cat.)Methyl ester89
DecarboxylationCuO, 200°C2-Methylthiazole propane74
Amide FormationSOCl₂, NH₃Primary amide66

Industrial Applications :

  • Ester derivatives are intermediates in agrochemical synthesis (e.g., herbicides).

  • Decarboxylation products serve as ligands in catalytic systems .

Biological Interactions

The compound exhibits structure-dependent bioactivity:

Documented Effects

System TestedObserved ActivityMechanismSource
E. coliMIC = 32 µg/mLThymidylate synthase inhibition
Wheat seedlings20% growth promotion (10 ppm)Auxin-like activity
Human cancer cell linesIC₅₀ = 45 µM (HeLa)ROS generation

Structure-Activity Relationships :

  • The 2-methyl group on the thiazole enhances membrane permeability .

  • Carboxylic acid moiety is critical for binding metalloenzymes .

Stability & Degradation

ConditionHalf-LifeMajor Degradation ProductSource
pH 2 (aqueous)48 hrLactone derivative
UV light (254 nm)12 hrThiazole ring cleavage
100°C (dry)8 hrAnhydride formation

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can act as an agonist or antagonist to specific receptors, modulate enzyme activities, and influence biochemical pathways. For example, it can act as a peroxisome proliferator-activated receptor agonist, playing a role in regulating inflammation and metabolic processes .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) CAS Number
2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid α-methyl, β-(2-methyl-thiazole), propanoic acid C8H11NO2S 201.25 Not explicitly listed
2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid Propanoic acid with thiazole at β-position (no α-methyl) C7H9NO2S 171.22 1314923-35-7
3-{[(2-methyl-1,3-thiazol-4-yl)methyl]thio}propanoic acid Thioether linkage between thiazole and propanoic acid C8H11NO2S2 217.30 Not explicitly listed
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Benzoic acid with thiazole at ortho position C11H9NO2S 219.26 65032-66-8
(2S)-3-(4-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methoxy}phenyl)propanoic acid Chlorophenyl-substituted thiazole, ethoxy group, chiral center C22H22ClNO4S 432.93 Not explicitly listed

Physicochemical Properties

  • Solubility : Thiazole derivatives with polar substituents (e.g., carboxylic acids) exhibit moderate aqueous solubility, whereas lipophilic groups (e.g., chlorophenyl in ) decrease it.
  • Stability : Thioether-linked compounds () may show lower oxidative stability compared to direct carbon-chain analogs.

Biological Activity

2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid, with the CAS number 1314923-35-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

  • Molecular Formula : C7_7H9_9NO2_2S
  • Molecular Weight : 171.22 g/mol
  • Structure : The compound features a thiazole ring, which is known for its biological significance in various pharmacological contexts.

Antimicrobial Properties

Recent studies have indicated that compounds containing thiazole moieties exhibit significant antimicrobial activity. The biological activity of this compound has been evaluated against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

These findings suggest that the compound exhibits moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida albicans and Fusarium oxysporum .

The mechanism underlying the antimicrobial activity of thiazole derivatives often involves the disruption of microbial cell wall synthesis or interference with nucleic acid metabolism. The presence of the thiazole ring in this compound may enhance its interaction with bacterial enzymes or receptors, leading to effective inhibition of growth .

Study on Antimicrobial Efficacy

In a comparative study involving various thiazole derivatives, this compound was tested for its antibacterial and antifungal properties. The results showed that this compound had a notable effect on inhibiting the growth of Staphylococcus aureus, with an observed MIC value significantly lower than that of standard antibiotics .

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of this compound in animal models infected with resistant bacterial strains. The administration of this compound resulted in a reduction of bacterial load and improved survival rates in treated groups compared to controls .

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